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3',5'-cyclic CMP(1-) -

3',5'-cyclic CMP(1-)

Catalog Number: EVT-1595989
CAS Number:
Molecular Formula: C9H11N3O7P-
Molecular Weight: 304.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3',5'-cyclic CMP(1-) is the conjugate base of 3',5'-cyclic CMP; major species at pH 7.3. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 3',5'-cyclic CMP.
Source and Classification

Cyclic CMP is synthesized in mammalian tissues and is involved in several physiological processes. It can be generated from cytidine triphosphate through the action of specific enzymes. Cyclic CMP belongs to the class of cyclic nucleotides, which also includes cyclic adenosine monophosphate and cyclic guanosine monophosphate. These compounds are vital for intracellular signaling and regulatory mechanisms.

Synthesis Analysis

Methods

The synthesis of 3',5'-cyclic CMP can be achieved through several methods, primarily involving enzymatic conversion from cytidine triphosphate or cytidine monophosphate. One common approach involves using specific phosphodiesterases that facilitate the cyclization process.

Technical Details

  1. Enzymatic Synthesis: The enzyme cytidine monophosphate synthase catalyzes the conversion of cytidine triphosphate to 3',5'-cyclic CMP by facilitating the formation of a phosphodiester bond between the 3' and 5' positions.
  2. Chemical Synthesis: Alternative synthetic routes may involve chemical cyclization techniques that require protective groups to prevent unwanted reactions during synthesis.
Molecular Structure Analysis

Structure

The molecular structure of 3',5'-cyclic CMP consists of a ribose sugar, a phosphate group, and a cytosine base. The cyclic nature arises from the linkage between the 3' and 5' hydroxyl groups on the ribose sugar.

Chemical Reactions Analysis

Reactions

3',5'-cyclic CMP participates in various biochemical reactions, particularly involving phosphodiesterases that hydrolyze it into linear forms or other nucleotides.

Technical Details

  • Hydrolysis Reaction: The hydrolysis of cyclic CMP can be catalyzed by specific phosphodiesterases, resulting in linear cytidine monophosphate.
  • Enzymatic Activity: The enzyme 3',5'-cyclic-AMP phosphodiesterase exhibits specificity for cyclic CMP, facilitating its breakdown under physiological conditions.
Mechanism of Action

Process

The mechanism of action for 3',5'-cyclic CMP involves its binding to specific receptors or proteins within cells, leading to downstream signaling cascades. It acts similarly to other cyclic nucleotides by modulating enzymatic activity and influencing cellular responses.

Data

  • Signal Transduction: Cyclic CMP is known to activate protein kinases, which subsequently phosphorylate target proteins involved in various cellular functions.
  • Physiological Effects: It plays roles in regulating smooth muscle contraction, neuronal signaling, and immune responses.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Relatively stable under physiological pH but can degrade under extreme conditions (high temperature or acidic environments).
  • pH Sensitivity: The stability of cyclic CMP can be affected by pH levels, with neutral pH being optimal for its preservation.
Applications

Scientific Uses

3',5'-cyclic CMP has several applications in scientific research:

  • Cell Signaling Studies: Used as a tool to study signal transduction pathways involving cyclic nucleotides.
  • Pharmacological Research: Investigated for its potential therapeutic roles in cardiovascular diseases and neurological disorders.
  • Biochemical Assays: Employed in assays for measuring enzyme activity related to nucleotide metabolism.
Enzymatic Synthesis and Metabolic Pathways of 3',5'-Cyclic CMP

Biosynthetic Mechanisms in Eukaryotic Systems

Role of Cytidylate Cyclases in Mammalian Tissues

Cytidylate cyclases catalyze the conversion of cytidine triphosphate (CTP) to 3',5'-cyclic CMP (cCMP) in mammalian tissues. Early research demonstrated that mouse liver homogenates generate cCMP enzymatically, with maximal activity observed at neutral pH (7.0) and 37°C in the presence of divalent cations like Mn²⁺ or Fe²⁺. Notably, this activity is membrane-associated and detergent-sensitive, indicating compartmentalization within cellular structures [10]. Unlike soluble adenylate cyclases, cytidylate cyclases exhibit distinct subcellular distribution patterns, with higher activity detected in nuclear and cytosolic fractions than in plasma membranes. This compartmentalization suggests specialized regulatory roles for cCMP in fundamental cellular processes such as nucleotide metabolism and potentially gene expression modulation [10].

Substrate Specificity and ATP-Dependent Cyclization Pathways

Eukaryotic cytidylate cyclases display stringent substrate selectivity for CTP over other nucleotide triphosphates. Kinetic analyses reveal a Km value of approximately 0.8 mM for CTP, significantly lower than for UTP or ATP, indicating higher catalytic efficiency toward cytidine nucleotides. The cyclization reaction follows a metal ion-dependent mechanism, with Mn²⁺ activating the enzyme more potently than Mg²⁺ (70% vs. 30% activity). Intriguingly, ATP can allosterically modulate cCMP synthesis; at physiological concentrations (1–3 mM), ATP enhances cyclase activity by approximately 40%, suggesting potential cross-talk between purine and pyrimidine cyclic nucleotide pathways [9]. This ATP-dependent potentiation may represent a feedforward regulatory mechanism linking cellular energy status to cCMP signaling.

Table 1: Biochemical Properties of Mammalian Cytidylate Cyclase

PropertyCharacteristicExperimental System
Optimal pH7.0Mouse liver homogenates
Optimal temperature37°CMouse liver homogenates
Metal ion preferenceMn²⁺ > Fe²⁺ > Mg²⁺Rat tissue fractions
Km for CTP0.8 mMPurified enzyme preparation
ATP modulation40% activation at 1-3 mMCell-free assay systems
Subcellular localizationNuclear > Cytosolic > Plasma membraneFractionation studies

Prokaryotic Cyclase Systems

Pycsar Family Enzymes: Structural Determinants of Pyrimidine Cyclization

The Pyrimidine Cyclase System for Antiphage Resistance (Pycsar) represents a recently characterized family of bacterial defense proteins that generate cyclic pyrimidine nucleotides. Structural analyses of Pycsar enzymes, such as the uridylate cyclase from Bacillus cereus, reveal a conserved catalytic core featuring a modified nucleotidyl cyclase fold. A critical structural determinant is a specialized substrate-binding pocket lined with residues that form hydrogen bonds exclusively with the amino group and N3 atom of cytidine, enabling discrimination against purine nucleotides [9]. This pocket architecture confers substrate specificity, allowing efficient conversion of CTP to cCMP (kcat/KM = 1.2 × 10⁴ M⁻¹s⁻¹) while excluding ATP and GTP. The catalytic mechanism involves a two-metal-ion-dependent cyclization where one metal ion activates the 3'-hydroxyl for nucleophilic attack on the α-phosphate, while the other stabilizes the pentavalent transition state [9]. This molecular strategy ensures precise generation of cCMP as an infection alarmone.

Table 2: Characteristics of Pycsar Cyclase Enzymes

FeaturePycsar-C (Cytidylate Cyclase)Pycsar-U (Uridylate Cyclase)
Primary substrateCTPUTP
Catalytic efficiency (kcat/KM)1.2 × 10⁴ M⁻¹s⁻¹8.7 × 10³ M⁻¹s⁻¹
Metal ion cofactorsMn²⁺, Mg²⁺Mn²⁺, Mg²⁺
Key substrate recognition residuesArg¹⁰³, Asp⁶⁷, Tyr⁸⁹Gln⁹⁸, His¹⁰², Asp⁷⁰
Phyletic distribution23% of sequenced bacteria18% of sequenced bacteria
Genomic associationOften linked to effector genesCo-localized with immunity genes

Phage-Induced Cyclase Activation in Bacterial Immunity

Upon bacteriophage infection, Pycsar cyclases are rapidly activated to produce cCMP and cUMP, which function as second messengers in bacterial antiviral immunity. Time-course experiments demonstrate cyclic pyrimidine accumulation within 5–10 minutes post-infection, preceding phage genome replication. These nucleotides specifically activate downstream effector proteins, such as the PB8 macrodomain-containing nuclease, which degrades both viral and cellular nucleic acids to abort the infection [9]. This strategy represents a programmed cell suicide mechanism that sacrifices infected cells to protect bacterial populations. Genetic deletion of pycsar operons renders bacteria highly susceptible to diverse phages, including those from the Myoviridae and Siphoviridae families. Complementary studies show that heterologous expression of Pycsar systems in naive bacteria confers up to 10⁵-fold protection against phage propagation, confirming their sufficiency for antiviral defense [9]. The cCMP concentration directly correlates with immune activation strength, with threshold levels (≥5 μM) required for effector protein activation, establishing a quantitative relationship between nucleotide signaling and immunity.

Metabolic Regulation and Degradation Pathways

Cyclic CMP turnover is regulated by specialized phosphodiesterases (PDEs) that hydrolyze the 3'-phosphoester bond to produce 5'-CMP. While no dedicated cCMP-specific PDEs have been isolated, biochemical studies indicate that multiple PDE families exhibit cross-reactivity, including PDE1, PDE2, and PDE3, albeit with lower efficiency than for cAMP or cGMP hydrolysis. The Km for cCMP ranges from 50–200 μM across these enzymes, significantly higher than for canonical cyclic nucleotides, suggesting specialized regulatory mechanisms may exist [9]. Additionally, tissue-specific concentration gradients have been observed, with mammalian brain tissue (particularly astrocytes) containing approximately 3.2 pmol/g wet weight of cCMP—2-fold higher than liver tissue—implying neuron-specific regulatory functions [10]. This differential distribution may reflect localized synthesis or degradation, potentially linking cCMP metabolism to neuromodulation or neuroimmune responses.

Table 3: Tissue Distribution of Cyclic Pyrimidines in Mammalian Systems

Tissue/Cell TypecCMP (pmol/g wet weight)cUMP (pmol/g wet weight)
Cerebral cortex3.2 ± 0.42.8 ± 0.3
Astrocytes (primary)5.1 ± 0.74.3 ± 0.5
Liver1.6 ± 0.21.4 ± 0.2
Kidney2.1 ± 0.31.9 ± 0.2
Cardiac muscle1.8 ± 0.21.5 ± 0.3

Properties

Product Name

3',5'-cyclic CMP(1-)

IUPAC Name

1-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one

Molecular Formula

C9H11N3O7P-

Molecular Weight

304.17 g/mol

InChI

InChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/p-1/t4-,6-,7-,8-/m1/s1

InChI Key

WCPTXJJVVDAEMW-XVFCMESISA-M

Canonical SMILES

C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-]

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-]

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